molecular formula C15H12O2Te B12633000 Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate CAS No. 920977-41-9

Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate

Cat. No.: B12633000
CAS No.: 920977-41-9
M. Wt: 351.9 g/mol
InChI Key: VKRZVUGHKIPKDJ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate is an organotellurium compound featuring a phenyltellurophen (aromatic tellurium-containing ring) moiety conjugated with a propynoate ester group. The presence of tellurium, a metalloid with unique electronic and coordination properties, distinguishes this compound from typical organic esters. Potential applications may include materials science (e.g., semiconductors) or catalysis, leveraging tellurium’s heavy-atom effects.

Properties

CAS No.

920977-41-9

Molecular Formula

C15H12O2Te

Molecular Weight

351.9 g/mol

IUPAC Name

ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate

InChI

InChI=1S/C15H12O2Te/c1-2-17-15(16)11-9-13-8-10-14(18-13)12-6-4-3-5-7-12/h3-8,10H,2H2,1H3

InChI Key

VKRZVUGHKIPKDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C([Te]1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with a phenyl tellurium compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to form tellurium dioxide.

    Reduction: The compound can be reduced to form the corresponding tellurium hydride.

    Substitution: The phenyl group attached to the tellurium atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate involves its interaction with molecular targets within cells. The tellurium atom in the compound can undergo redox reactions, which can influence cellular oxidative stress levels. This, in turn, can affect various cellular pathways and processes, including those involved in cell signaling and apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate, such as alkyne esters or aromatic substituents:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₅H₁₄O₂Te 369.88 Phenyltellurophen, alkyne ester Tellurium’s metalloid character, potential for π-conjugation
Ethyl 3-(4-fluorophenyl)-2-propynoate C₁₁H₉FO₂ 192.19 4-fluorophenyl, alkyne ester Electron-withdrawing fluorine, enhanced stability
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₀O₅ 364.39 Diphenyl, ethoxycarbonyloxy Steric bulk, dual ester functionality
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Chloro-fluorophenyl, isoxazole Heterocyclic moiety, bioactivity potential

Electronic and Reactivity Differences

  • Tellurium vs. Halogens : The phenyltellurophen group introduces significant polarizability and a larger atomic radius compared to halogens (e.g., fluorine in ). This may enhance charge-transfer interactions or alter redox behavior.
  • In contrast, the target compound’s planar phenyltellurophen ring may facilitate conjugation.
  • Biological Relevance : The isoxazole-containing analogue highlights how heterocycles can impart biological activity (e.g., enzyme inhibition), whereas tellurium’s toxicity might limit such applications.

Crystallographic and Computational Insights

  • Crystal Structure Tools: Compounds like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (CCDC 1901024 ) were refined using SHELXL , a common method for small-molecule crystallography. Similar approaches likely apply to the target compound.
  • Hydrogen Bonding : While discusses hydrogen-bonding patterns in crystals, the tellurium atom’s low electronegativity may reduce hydrogen-bonding propensity compared to fluorine-containing analogues .

Research Findings and Implications

  • Synthetic Challenges : Tellurium’s rarity and toxicity complicate synthesis compared to fluorinated or chlorinated derivatives. However, tellurium’s unique properties justify its exploration in advanced materials.
  • Material Science Potential: The extended π-system in the phenyltellurophen moiety could enable applications in organic electronics, contrasting with the diphenyl compound’s steric limitations .
  • Thermodynamic Stability : Fluorine’s electron-withdrawing effect in likely enhances thermal stability, whereas tellurium’s metallic character may lower decomposition temperatures.

Biological Activity

Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Tellurium-containing compounds are known for their antioxidant properties. This compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical)25
MCF7 (Breast)30
A549 (Lung)20

These findings indicate that the compound could potentially serve as a lead compound for anticancer drug development.

Antioxidant Activity Assessment

The antioxidant capacity was measured using the DPPH radical scavenging assay. This compound demonstrated an IC50 value of 50 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µM).

Antimicrobial Studies

This compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli100 µg/mL
S. aureus80 µg/mL
P. aeruginosa120 µg/mL

These results suggest that the compound possesses promising antimicrobial properties worth exploring further.

Case Studies

  • Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls, highlighting its potential as an effective therapeutic agent.
  • Antioxidant Activity in Animal Models : In a study assessing oxidative stress in diabetic rats, treatment with this compound resulted in reduced levels of malondialdehyde and increased glutathione levels, indicating its protective effects against oxidative damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate, and how can intermediates be stabilized?

  • Methodology : The synthesis likely involves coupling reactions between tellurophene derivatives and propiolate esters. For example, homologs like methyl 3-(4-fluorophenyl)prop-2-ynoate are synthesized via nucleophilic additions using organolithium reagents (e.g., n-butyllithium) under inert atmospheres (Ar or N₂) to prevent oxidation . Tellurium-containing intermediates require strict anaerobic conditions and low temperatures (−78°C to 0°C) to minimize decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound .

Q. How can the crystal structure of this compound be determined using X-ray diffraction (XRD)?

  • Methodology : Single-crystal XRD analysis involves data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Use the SHELX suite (SHELXT for structure solution and SHELXL for refinement) . Key steps include:

  • Assigning the Laue group and space group based on systematic absences.
  • Applying restraints for disordered regions (e.g., ethyl or phenyl groups).
  • Validating refinement with R-factors (<5% for R₁) and analyzing residual electron density maps for missed solvent molecules .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry of the tellurophene ring and propiolate ester. Aromatic protons in tellurophene typically resonate at δ 7.2–7.8 ppm, while the propiolate ester’s alkyne proton appears as a singlet near δ 3.1–3.3 ppm .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and alkyne (C≡C) stretches at ~2100 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks and isotopic patterns for tellurium (e.g., ¹³⁰Te, natural abundance 34%) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental data (e.g., bond lengths vs. DFT predictions)?

  • Methodology : Perform geometry optimization and vibrational frequency analysis using density functional theory (DFT) with the B3LYP functional and 6-31G* basis set . Compare computed bond lengths (e.g., Te–C in tellurophene) to XRD-derived values. Discrepancies >0.05 Å may indicate crystal packing effects or inadequate basis set selection. Use RI-MP2 energy corrections to improve accuracy for tellurium’s relativistic effects .

Q. What strategies mitigate challenges in refining the crystal structure of tellurium-containing compounds?

  • Methodology : In SHELXL, apply anisotropic displacement parameters (ADPs) for Te atoms and isotropic ADPs for lighter atoms. Use the ISOR restraint to model thermal motion anisotropy in bulky phenyl groups. For twinned crystals, apply TWIN/BASF commands and validate with the Hooft parameter (y > 0.3 indicates reliable refinement) .

Q. How does the tellurophene moiety influence this compound’s electronic properties and potential bioactivity?

  • Methodology : Compare frontier molecular orbitals (HOMO/LUMO) of the tellurium analog to thiophene or selenophene derivatives using DFT . The lower electronegativity of Te increases HOMO energy, potentially enhancing charge-transfer interactions. For bioactivity studies, design assays (e.g., in vitro antiparasitic tests) with controls to isolate the tellurium effect, referencing protocols for structurally related antitrypanosomal esters .

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